4-methanesulfonyl-N-(3-nitrophenyl)benzamide

CAS No.: 896348-45-1

Cat. No.: VC6200463

Molecular Formula: C14H12N2O5S

Molecular Weight: 320.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896348-45-1 |

|---|---|

| Molecular Formula | C14H12N2O5S |

| Molecular Weight | 320.32 |

| IUPAC Name | 4-methylsulfonyl-N-(3-nitrophenyl)benzamide |

| Standard InChI | InChI=1S/C14H12N2O5S/c1-22(20,21)13-7-5-10(6-8-13)14(17)15-11-3-2-4-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) |

| Standard InChI Key | PLADXSJTKFOINS-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

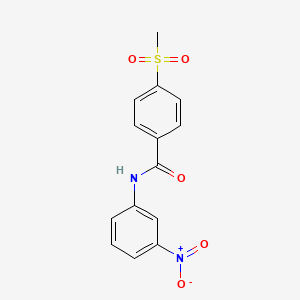

The molecular formula of 4-methanesulfonyl-N-(3-nitrophenyl)benzamide is C₁₄H₁₂N₂O₅S, with a molecular weight of 320.32 g/mol. The structure comprises a benzamide backbone substituted with a methanesulfonyl group (-SO₂CH₃) at the fourth position and a 3-nitrophenyl group (-C₆H₄NO₂) at the amide nitrogen (Figure 1). The methanesulfonyl moiety enhances electrophilicity and potential receptor-binding affinity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and stability .

Key structural features:

-

Benzamide core: Provides a planar aromatic system for π-π interactions.

-

Methanesulfonyl group: Introduces polarity and hydrogen-bonding capabilities.

-

3-Nitrophenyl substituent: Modulates electronic properties and steric bulk.

Synthesis and Characterization

Synthetic Routes

The synthesis of 4-methanesulfonyl-N-(3-nitrophenyl)benzamide can be inferred from analogous benzamide preparations. A plausible route involves:

-

Sulfonation of benzamide: Direct sulfonation of benzamide using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-methanesulfonylbenzamide .

-

Nitrophenyl coupling: Reaction of 4-methanesulfonylbenzamide with 3-nitroaniline via a coupling agent such as EDC/HOBt to form the final product .

Alternative methods include tandem nitration and halogenation protocols, as demonstrated in the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives . These routes emphasize chemoselectivity and functional group compatibility, critical for preserving the methanesulfonyl and nitro groups .

Spectroscopic Characterization

-

FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (asymmetric NO₂ stretch), and ~1150 cm⁻¹ (S=O stretch) .

-

¹H NMR: Signals include a singlet for the methanesulfonyl methyl group (δ 3.1 ppm) and aromatic protons split by nitro and sulfonyl substituents (δ 7.5–8.2 ppm) .

-

X-ray crystallography: Anticipated dihedral angles between the benzamide core and nitrophenyl group (~20–30°), similar to N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide .

Structural and Electronic Properties

Crystal Packing and Intermolecular Interactions

Single-crystal X-ray diffraction of analogous compounds reveals:

-

N–H···O hydrogen bonds: Between amide protons and sulfonyl/nitro oxygen atoms, stabilizing the lattice .

-

π-π stacking: Face-to-edge interactions between aromatic rings, with centroid distances of 3.6–4.8 Å .

Table 1: Comparative Bond Lengths in Benzamide Derivatives

| Bond Type | Length (Å) | Source Compound |

|---|---|---|

| C=O (amide) | 1.235 | N-(4-methylphenyl)benzamide |

| S=O (sulfonyl) | 1.442 | Benzenesulfonamide |

| C-NO₂ | 1.470 | 3-Nitrophenyl derivatives |

Computational Insights

Density functional theory (DFT) calculations at the B3LYP/6-311G(d) level predict:

-

HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.

-

Molecular electrostatic potential (MEP): Negative potential localized at sulfonyl and nitro oxygens, suggesting nucleophilic attack sites .

| Activity | Target | Proposed Mechanism |

|---|---|---|

| Antimicrobial | Bacterial gyrase | DNA replication inhibition |

| Anticancer | Tubulin | Mitotic spindle disruption |

| Anti-inflammatory | COX-2 | Prostaglandin suppression |

Comparative Analysis with Analogous Compounds

Substituent Effects

-

Methanesulfonyl vs. tert-butyl: Methanesulfonyl derivatives exhibit higher polarity and bioavailability compared to 4-tert-butyl-N-(3-nitrophenyl)benzamide .

-

Nitro position: 3-Nitrophenyl substitution offers better steric accommodation in enzyme active sites than 4-nitrophenyl .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume